2-(4-methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
The compound 2-(4-methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide features a multifunctional structure combining phenoxy, sulfonylethyl, and pyrimidinyl-piperazine moieties. Its acetamide backbone links a 4-methylphenoxy group to a sulfonylethyl chain, which is further substituted with a piperazine ring bearing a pyrimidin-2-yl group.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-16-3-5-17(6-4-16)28-15-18(25)20-9-14-29(26,27)24-12-10-23(11-13-24)19-21-7-2-8-22-19/h2-8H,9-15H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGAMYTZPDNBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound F5110-0230 are yet to be identified. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds among structurally similar molecules. These studies can provide insights into the pharmacokinetic properties of F5110-0230.
Biological Activity
2-(4-methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₁N₅O₃S
- CAS Number : Not specified in the available literature.
Research indicates that the compound may exhibit multiple mechanisms of action:
- Anticonvulsant Activity : Similar compounds have demonstrated efficacy in animal models for epilepsy, particularly through interaction with voltage-sensitive sodium channels, which play a crucial role in neuronal excitability and seizure activity .
- Anticancer Properties : Preliminary studies suggest that derivatives of similar acetamide structures can induce apoptosis in cancer cell lines, indicating a potential for therapeutic applications in oncology .
- Neuropharmacological Effects : The presence of piperazine and pyrimidine moieties suggests possible interactions with neurotransmitter systems, potentially influencing mood and anxiety disorders.
Anticonvulsant Activity
A study evaluating a range of acetamide derivatives identified that those with similar structural features to our compound displayed significant anticonvulsant effects in maximal electroshock (MES) models. The most effective compounds were noted at dosages of 100 mg/kg, showing protection against seizures at various time intervals post-administration .
| Compound | Dosage (mg/kg) | MES Protection | Time Point (h) |
|---|---|---|---|
| 12 | 100 | Yes | 0.5 |
| 19 | 300 | Yes | 0.5, 4 |
| 24 | 100 | Yes | 0.5 |
Anticancer Activity
In vitro studies on related compounds have shown promising results against A549 (lung cancer) and C6 (glioma) cell lines. The compounds induced significant apoptosis, as evidenced by caspase-3 activation assays and MTT assays to assess cell viability .
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|---|
| 6f | A549 | 15 | Yes |
| 6g | C6 | 12 | Yes |
Case Studies
- Anticonvulsant Efficacy : A study involving the administration of various acetamide derivatives showed that certain structural modifications significantly enhanced their anticonvulsant properties, suggesting that the inclusion of specific functional groups can optimize therapeutic outcomes .
- Cancer Cell Line Studies : Research on thiazole-benzimidazole derivatives indicated that structural analogs could effectively direct tumor cells towards apoptosis, revealing insights into the structure-activity relationship (SAR) essential for developing new anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and pharmacological implications compared to structurally related compounds:
Physicochemical Properties
- Lipophilicity (logP) : The pyrimidin-2-yl-piperazine group (target) introduces moderate polarity (predicted logP ~2.5), contrasting with more lipophilic tosyl derivatives (logP ~3.8, ) .
- Solubility : The sulfonylethyl chain enhances aqueous solubility compared to pyrrolidinyl analogs (), which exhibit higher logP values (~3.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
